Cas no 1702723-08-7 (7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine)

7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine structure
1702723-08-7 structure
Product name:7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine
CAS No:1702723-08-7
MF:C7H9N5
Molecular Weight:163.179859876633
CID:5710871
PubChem ID:103281921

7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine 化学的及び物理的性質

名前と識別子

    • 1702723-08-7
    • 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
    • EN300-1118254
    • 7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine
    • インチ: 1S/C7H9N5/c8-3-5-1-2-10-7-6(9)4-11-12(5)7/h1-2,4H,3,8-9H2
    • InChIKey: BVMMARXZYGTYFK-UHFFFAOYSA-N
    • SMILES: N12C(=C(C=N1)N)N=CC=C2CN

計算された属性

  • 精确分子量: 163.08579531g/mol
  • 同位素质量: 163.08579531g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 162
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.5
  • トポロジー分子極性表面積: 82.2Ų

7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1118254-0.5g
7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
1702723-08-7 95%
0.5g
$1289.0 2023-10-27
Enamine
EN300-1118254-10.0g
7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
1702723-08-7
10g
$7435.0 2023-06-09
Enamine
EN300-1118254-5.0g
7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
1702723-08-7
5g
$5014.0 2023-06-09
Enamine
EN300-1118254-5g
7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
1702723-08-7 95%
5g
$3894.0 2023-10-27
Enamine
EN300-1118254-10g
7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
1702723-08-7 95%
10g
$5774.0 2023-10-27
Enamine
EN300-1118254-0.05g
7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
1702723-08-7 95%
0.05g
$1129.0 2023-10-27
Enamine
EN300-1118254-1.0g
7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
1702723-08-7
1g
$1729.0 2023-06-09
Enamine
EN300-1118254-0.25g
7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
1702723-08-7 95%
0.25g
$1235.0 2023-10-27
Enamine
EN300-1118254-2.5g
7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
1702723-08-7 95%
2.5g
$2631.0 2023-10-27
Enamine
EN300-1118254-0.1g
7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine
1702723-08-7 95%
0.1g
$1183.0 2023-10-27

7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amine 関連文献

7-(aminomethyl)pyrazolo1,5-apyrimidin-3-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1702723-08-7 and Product Name: 7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine

The compound identified by the CAS number 1702723-08-7 and the product name 7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine represents a significant molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a fused pyrazole and pyrimidine core, has garnered attention due to its structural complexity and potential biological activities. The presence of an aminomethyl substituent at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold introduces unique reactivity and binding capabilities, making it a valuable scaffold for drug discovery.

Recent advancements in medicinal chemistry have highlighted the importance of multi-heterocyclic systems in developing novel therapeutic agents. The 7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine structure exemplifies this trend, as it combines the pharmacophoric elements of both pyrazole and pyrimidine moieties. These heterocycles are well-documented for their role in various biological processes, including enzyme inhibition and receptor binding. The fused ring system enhances the compound's ability to interact with biological targets, offering a promising platform for designing next-generation drugs.

In the context of current research, the 7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine has been explored for its potential applications in oncology and anti-inflammatory therapies. Studies have demonstrated that derivatives of this scaffold exhibit inhibitory activity against several kinases and enzymes implicated in cancer progression. The aminomethyl group serves as a versatile handle for further functionalization, allowing chemists to modify the compound's properties and optimize its biological efficacy. This adaptability has made it a focal point in synthetic chemistry efforts aimed at developing targeted therapies.

One of the most compelling aspects of this compound is its ability to modulate signaling pathways critical for disease progression. The pyrazolo[1,5-a]pyrimidine core is known to interact with proteins involved in cell proliferation and survival, making it a promising candidate for therapeutic intervention. Additionally, the aminomethyl substituent provides a site for covalent bond formation, enabling the development of probes and inhibitors with high specificity. Such features are particularly valuable in drug discovery pipelines where precision targeting is essential.

The synthesis of 7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the heterocyclic core, followed by functional group interconversions to introduce the aminomethyl moiety. These synthetic strategies often employ transition metal catalysis to enhance efficiency and yield. The ability to construct such complex molecules with high fidelity underscores the progress made in synthetic organic chemistry over recent decades.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine and its biological targets. These studies provide insights into binding affinities, enzyme kinetics, and drug-like properties, guiding medicinal chemists in optimizing lead compounds. Advanced techniques such as molecular dynamics simulations have further elucidated conformational changes upon binding, offering a more comprehensive view of drug-receptor interactions.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its utility in diagnostic imaging and biomarker detection due to its ability to form stable complexes with biological molecules. Such applications could revolutionize early disease detection and personalized medicine approaches. The versatility of 7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine as a chemical probe underscores its importance in interdisciplinary research efforts.

As interest in innovative drug candidates grows, compounds like 7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine continue to emerge as key players in therapeutic development. Their unique structural features and biological activities make them attractive candidates for further investigation. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential to fully realize their potential in addressing unmet medical needs.

In conclusion,7-(aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine, identified by CAS number 1702723-08-7, represents a significant advancement in chemical biology and pharmaceutical research. Its complex structure, versatile reactivity,and potential biological applications position it as a valuable asset in drug discovery efforts aimed at developing novel therapeutics for various diseases.

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